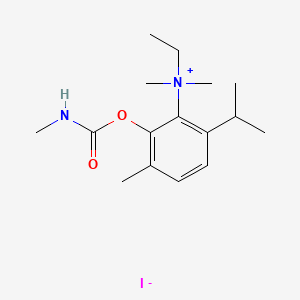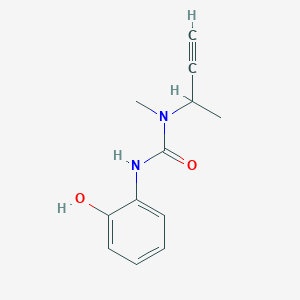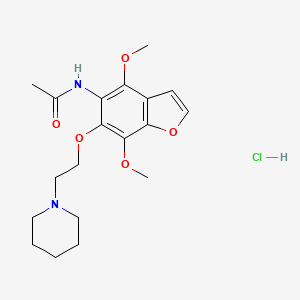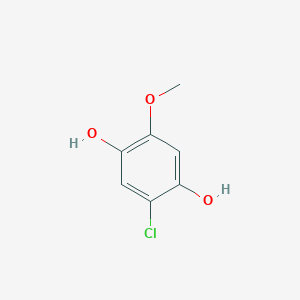
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features both indole and quinoline moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the indole moiety can be synthesized through the Fischer indole synthesis, while the quinoline ring can be formed via the Skraup synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce various dihydroquinoline compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline would depend on its specific biological target. Generally, compounds with indole and quinoline structures can interact with various enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Another quinoline derivative with potential biological activities.
2-Methylindole: A simpler indole derivative with various applications.
Quinoline: The parent compound of the quinoline family, widely studied for its diverse properties.
Uniqueness
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline is unique due to the combination of indole and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
63766-84-7 |
|---|---|
分子式 |
C18H18N2 |
分子量 |
262.3 g/mol |
IUPAC名 |
2-(2-methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline |
InChI |
InChI=1S/C18H18N2/c1-12-18(14-7-3-5-9-16(14)19-12)17-11-10-13-6-2-4-8-15(13)20-17/h2-12,17-20H,1H3 |
InChIキー |
CPSKZTDZRNSTRV-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=CC=CC=C2N1)C3C=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


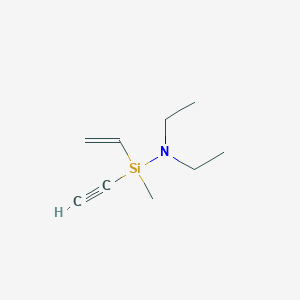
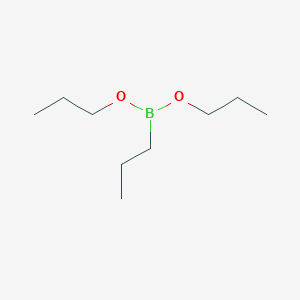

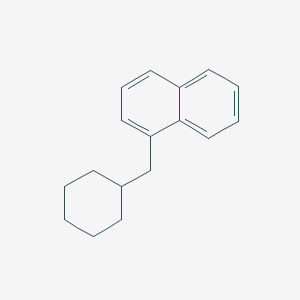
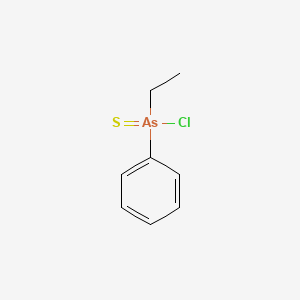

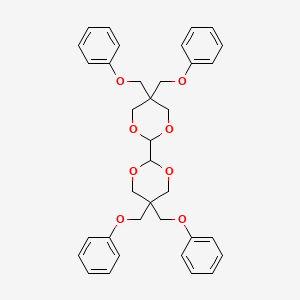

![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
